METHYL 2-{5-[(NAPHTHALEN-1-YLOXY)METHYL]FURAN-2-AMIDO}BENZOATE
Overview
Description
Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate is a complex organic compound that features a unique structure combining a naphthalene ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylic acid with methylamine to form the corresponding amide. This intermediate is then esterified with benzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nitration of the naphthalene ring can produce nitro derivatives .
Scientific Research Applications
Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene and furan rings provide a rigid framework that can fit into binding sites, while the benzoate ester can participate in hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylate: Similar structure but lacks the benzoate ester group.
Methyl 2-(naphthalen-1-yloxy)propanoate: Similar naphthalene and ester groups but different core structure.
Uniqueness
Methyl 2-{5-[(naphthalen-1-yloxy)methyl]furan-2-amido}benzoate is unique due to its combination of a naphthalene ring, a furan ring, and a benzoate ester. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-[[5-(naphthalen-1-yloxymethyl)furan-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-24(27)19-10-4-5-11-20(19)25-23(26)22-14-13-17(30-22)15-29-21-12-6-8-16-7-2-3-9-18(16)21/h2-14H,15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGJMIDZIBOTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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